Cas no 606-13-3 (Ethyl 2-amino-3-hydroxybenzoate)

Ethyl 2-amino-3-hydroxybenzoate structure
606-13-3 structure
Product Name:Ethyl 2-amino-3-hydroxybenzoate
CAS No:606-13-3
MF:C9H11NO3
MW:181.188542604446
CID:1091332
PubChem ID:14167647
Update Time:2025-09-27

Ethyl 2-amino-3-hydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-amino-3-hydroxybenzoate
    • Ethyl 3-hydroxyanthranilate
    • 606-13-3
    • SY361062
    • ethyl-3-hydroxyanthranilate
    • 2-AMINO-3-HYDROXYBENZOIC ACID ETHYL ESTER
    • Ethyl2-amino-3-hydroxybenzoate
    • RNWXEDHFXYFTNM-UHFFFAOYSA-N
    • MFCD11042847
    • 2-amino-3-hydroxy-benzoic acid ethyl ester
    • EN300-8088861
    • DTXSID70556827
    • DB-187250
    • AKOS006306028
    • SCHEMBL983755
    • G72432
    • Inchi: 1S/C9H11NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2,10H2,1H3
    • InChI Key: RNWXEDHFXYFTNM-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC=C(C=1N)O)=O

Computed Properties

  • Exact Mass: 181.07389321g/mol
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.253±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 321.1±27.0 °C at 760 mmHg
  • Flash Point: 198.6±31.5 °C
  • Solubility: Slightly soluble (1.8 g/l) (25 º C),

Ethyl 2-amino-3-hydroxybenzoate Security Information

Ethyl 2-amino-3-hydroxybenzoate Pricemore >>

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Additional information on Ethyl 2-amino-3-hydroxybenzoate

Ethyl 2-amino-3-hydroxybenzoate (CAS No. 606-13-3): A Comprehensive Overview

Ethyl 2-amino-3-hydroxybenzoate, with the chemical formula C9H9NO3 and CAS number 606-13-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, also known as Ethyl 2-amino-3-hydroxybenzoate, has garnered considerable attention due to its versatile applications in drug development, chemical synthesis, and biological research.

The structural framework of Ethyl 2-amino-3-hydroxybenzoate consists of a benzoate core substituted with both an amino group and a hydroxyl group. This unique configuration imparts remarkable reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both electron-donating and electron-withdrawing groups enhances its utility in constructing complex molecular architectures.

In recent years, Ethyl 2-amino-3-hydroxybenzoate has been extensively studied for its potential in the development of novel therapeutic agents. Its derivatives have shown promise in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The compound's ability to act as a precursor for more complex molecules has made it a cornerstone in medicinal chemistry research.

One of the most compelling aspects of Ethyl 2-amino-3-hydroxybenzoate is its role in the synthesis of biologically active heterocyclic compounds. Researchers have leveraged its structural features to develop new scaffolds that exhibit enhanced binding affinity and selectivity towards target enzymes and receptors. This has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

The pharmaceutical industry has been particularly interested in Ethyl 2-amino-3-hydroxybenzoate due to its potential as a building block for drug candidates targeting neurological disorders. Studies have indicated that derivatives of this compound may modulate neurotransmitter systems, offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its attractiveness as a pharmacological tool.

Beyond its pharmaceutical applications, Ethyl 2-amino-3-hydroxybenzoate also finds utility in chemical synthesis and material science. Its reactivity allows for the facile introduction of various functional groups, making it a versatile intermediate in organic synthesis. Additionally, researchers have explored its use in the development of advanced materials, such as conductive polymers and liquid crystals, where its structural properties contribute to enhanced material performance.

The environmental impact of Ethyl 2-amino-3-hydroxybenzoate has also been a subject of interest. Studies have examined its degradation pathways and ecological persistence, providing insights into its environmental footprint. Efforts are ongoing to develop sustainable synthetic routes that minimize waste and energy consumption while maintaining high yields of the compound.

In conclusion, Ethyl 2-amino-3-hydroxybenzoate (CAS No. 606-13-3) is a multifaceted compound with significant implications in pharmaceuticals, chemical synthesis, and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow even further.

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